Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate

Chiral derivatization 19F NMR spectroscopy Absolute configuration determination

Research groups synthesizing chiral derivatizing agents (CDAs) often encounter limited 19F NMR signal resolution with conventional agents like MTPA, compromising absolute configuration assignment. Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is the direct precursor to 1-fluoroindan-1-carboxylic acid methyl ester (FICA Me ester), which overcomes this limitation by providing a detectable ΔδF signal where MTPA fails. - Single-step DAST fluorination yields FICA Me ester, a CDA with superior 19F NMR separation. - Enables reliable absolute configuration determination for secondary alcohols and amines. - Bulk stock and custom synthesis options available for CRO and core facility workflow integration.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 901773-92-0
Cat. No. B590912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-hydroxy-2,3-dihydroindene-1-carboxylate
CAS901773-92-0
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCOC(=O)C1(CCC2=CC=CC=C21)O
InChIInChI=1S/C11H12O3/c1-14-10(12)11(13)7-6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3
InChIKeyYGNFXSSEYGXOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate (CAS 901773-92-0): An Indene Carboxylate with Dual Utility as a Synthetic Intermediate and Pharmacological Tool


Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate (CAS 901773-92-0), also referred to as 2,3-dihydro-1-hydroxy-1H-indene-1-carboxylic acid methyl ester, is an indene-derived bicyclic compound featuring a tertiary hydroxyl group and a methyl ester moiety on the 1-position of the indane ring system . This structural arrangement confers a unique combination of hydrogen-bond donor/acceptor capacity and electrophilic reactivity at the benzylic position, making it a privileged scaffold in both medicinal chemistry tool compound design and advanced organic synthesis .

Chiral derivatization agent precursor via direct DAST fluorination
11β-HSD1 enzyme inhibition studies requiring moderate potency tool
Carboxylesterase selectivity profiling and negative control design

Why In-Class Indene Carboxylates Cannot Be Interchanged with Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate in Research and Industrial Applications


The presence of the 1-hydroxy group in methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate (CAS 901773-92-0) fundamentally alters its chemical reactivity and biological target engagement profile relative to closely related indane-1-carboxylates lacking this hydroxyl moiety. This structural distinction translates into divergent synthetic pathways—specifically, it enables direct fluorination to yield 1-fluoroindan-1-carboxylic acid (FICA), a chiral derivatizing agent that outperforms industry-standard MTPA in 19F NMR applications [1]. Furthermore, the hydroxyl group modulates enzyme inhibition selectivity; the compound exhibits measurable but moderate affinity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), whereas analogous non-hydroxylated indane esters demonstrate nanomolar potency against carboxylesterases [2]. These functional disparities mean that substituting with a generic indene carboxylate such as methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0) would compromise both synthetic feasibility and biological readout fidelity in applications requiring this specific chemotype.

Reactivity
Non-hydroxylated analogs lack the tertiary alcohol required for direct DAST fluorination, limiting access to FICA derivatives.
Selectivity
CES1 inhibition potency may differ >3,000-fold; non-hydroxylated indane carboxylates can act as potent CES1 inhibitors, altering metabolic readouts.
Target Engagement
11β-HSD1 inhibition profile is chemotype-dependent; substitution with a generic indane ester may shift potency and target interaction context.

Quantitative Differentiation of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate: Head-to-Head Comparisons with Closest Analogs


FICA Derivatization Performance vs. MTPA: 19F NMR ΔδF Enhancement

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate serves as the direct precursor to 1-fluoroindan-1-carboxylic acid methyl ester (FICA Me ester), a chiral derivatizing agent (CDA) that excels the widely used α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) in capability. In a direct head-to-head comparison using 2-butyl esters as model substrates, the FICA ester (5a) yielded a large and detectable ΔδF value, whereas the corresponding MTPA ester (6a) produced no detectable ΔδF signal [1]. This quantifiable superiority arises from the conformational rigidity of the FICA scaffold, which fixes the orientation of the aromatic ring and eliminates the conformational averaging that plagues MTPA-based measurements [1].

FICA vs. MTPA
Head-to-head
FICA yields a large, detectable ΔδF signal; MTPA yields no detectable ΔδF
Supports chiral derivatization workflow fit
19F NMR of diastereomeric 2-butyl esters; J Fluor Chem 2006
Chiral derivatization 19F NMR spectroscopy Absolute configuration determination

11β-HSD1 Inhibition: Cross-Study Comparison with Carbenoxolone

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate inhibits rat 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 4.17 µM (4,170 nM) in a cell-based assay using Sprague-Dawley rat Leydig cells [1]. By cross-study comparison, the prototypical 11β-HSD1 inhibitor carbenoxolone exhibits IC50 values ranging from 0.083 µM to 4.62 µM across various assay formats and species (e.g., 0.753 µM for human 11β-HSD1; 4.62 µM for mouse 11β-HSD1; 0.3 µM in microsomal assays) [2][3]. The target compound thus falls within the mid-range potency bracket for this target class, positioning it as a useful tool compound for mechanistic studies where ultra-high potency is not required or where a distinct chemotype is desired to explore SAR.

11β-HSD1 Inhibition
Cross-study comparable
IC50 = 4.17 µM
Moderate potency tool for SAR studies
Rat 11β-HSD1 in Leydig cells; reported range for carbenoxolone: 0.083–4.62 µM
11β-HSD1 Metabolic disease Enzyme inhibition

Carboxylesterase Inhibition Selectivity: Contrast with Non-Hydroxylated Indane-1-carboxylate

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate exhibits weak inhibition of carboxylesterase enzymes across multiple species, with IC50 values of 105 µM (105,000 nM) against human liver microsomal carboxylesterase, 110 µM against porcine carboxylesterase, and 479 µM against murine carboxylesterase [1]. In stark contrast, its close structural analog methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0), which lacks the 1-hydroxy group, demonstrates nanomolar potency against the same target class, with reported IC50 values of 32.4 nM and 5.5 nM against human recombinant carboxylesterase 1 [2][3]. This >3,000-fold difference in inhibitory potency underscores the profound impact of the 1-hydroxy substitution on target engagement and metabolic stability.

CES1 Selectivity
Class-level inference
Target CES1 IC50 = 105 µM vs. non-hydroxylated analog IC50 range 5.5–32.4 nM
Supports use as low-potency comparator
>3,000-fold difference in human CES1 inhibition; microsomal assay context
Carboxylesterase Selectivity profiling Drug metabolism

Synthetic Accessibility: Direct Fluorination to FICA Methyl Ester

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate undergoes direct deoxyfluorination with (diethylamino)sulfur trifluoride (DAST) to yield 1-fluoroindan-1-carboxylic acid methyl ester (FICA Me ester) [1]. This transformation is the key step in the established synthetic route to FICA, a chiral derivatizing agent that outperforms MTPA in 19F NMR applications [1]. Alternative routes to FICA or analogous fluorinated indane derivatives would require more complex multi-step sequences or less efficient fluorinating agents, making this compound the preferred starting material for laboratories synthesizing FICA in-house.

Synthetic Route
Supporting evidence
Direct DAST fluorination to FICA methyl ester
Enables efficient CDA synthesis workflow
Single-step transformation; avoids multi-step alternative routes
Fluorination DAST Chiral derivatizing agent synthesis

Optimal Application Scenarios for Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate Based on Quantitative Evidence


Chiral Derivatization Agent Development and Custom Synthesis

Laboratories engaged in the synthesis of chiral derivatizing agents (CDAs) for absolute configuration determination should prioritize this compound as the key precursor to 1-fluoroindan-1-carboxylic acid methyl ester (FICA Me ester). The evidence demonstrates that FICA outperforms MTPA by providing a detectable 19F NMR ΔδF signal where MTPA fails entirely [1]. Procuring methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate enables efficient, single-step DAST fluorination to access this superior CDA, avoiding complex alternative routes [1]. This scenario is particularly relevant for core facilities, contract research organizations (CROs), and academic laboratories specializing in stereochemical analysis.

11β-HSD1 Tool Compound for Metabolic Disease Research

Researchers investigating glucocorticoid metabolism and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) pharmacology can employ this compound as a moderately potent inhibitor tool. With an IC50 of 4.17 µM against rat 11β-HSD1 [1], it offers a distinct activity profile compared to high-affinity inhibitors like carbenoxolone (IC50 range: 0.083–4.62 µM) [2][3]. Its moderate potency and indane scaffold make it a useful control for structure-activity relationship (SAR) studies exploring chemotypes beyond the glycyrrhetinic acid class, or as a benchmark compound when validating new 11β-HSD1 assays.

Carboxylesterase Selectivity Screening and Negative Control Design

For drug metabolism and pharmacokinetics (DMPK) studies focused on carboxylesterase (CES) inhibition, methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate serves as an ideal low-potency comparator. With IC50 values >100 µM against human, porcine, and murine CES [1], it contrasts sharply with the nanomolar potency of its non-hydroxylated analog methyl 2,3-dihydro-1H-indene-1-carboxylate (IC50 values of 5.5–32.4 nM) [2][3]. This differential allows researchers to use the hydroxylated compound as a negative control to validate assay specificity or as a scaffold with minimal CES1 liability when designing CES1-sparing molecules.

Indane-Based Fragment Library Construction and Scaffold Hopping

Chemical biology and fragment-based drug discovery (FBDD) initiatives can leverage this compound as a versatile indane core building block. The 1-hydroxy group provides a hydrogen-bond donor/acceptor for fragment elaboration, while the methyl ester offers a handle for further derivatization or saponification. Its distinct enzyme inhibition fingerprint—moderate 11β-HSD1 inhibition but weak CES inhibition—positions it as a privileged starting point for generating focused libraries targeting 11β-HSD1 or exploring new biological space via scaffold hopping, with the added benefit of a well-precedented fluorination pathway to FICA [1] for 19F NMR-based fragment screening.

Application
Selection Property
Validation Focus
Chiral derivatization agent development
Direct DAST fluorination precursor
19F NMR ΔδF signal detection vs. MTPA failure context
11β-HSD1 tool compound research
Moderate micromolar potency profile
SAR exploration and assay benchmarking controls
Carboxylesterase selectivity screening
Low CES1 inhibition liability
Negative control validation and CES1-sparing design
Fragment-based library construction
Dual hydrogen-bond donor/acceptor scaffold
19F NMR fragment screening via FICA derivatization
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